molecular formula C18H34O2 B1237516 Petroselaidic acid CAS No. 4712-34-9

Petroselaidic acid

Cat. No.: B1237516
CAS No.: 4712-34-9
M. Wt: 282.5 g/mol
InChI Key: CNVZJPUDSLNTQU-UHFFFAOYSA-N
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Description

Octadec-6-enoic acid is a natural product found in Myrrhis odorata, Carum carvi, and Coriandrum sativum with data available.

Scientific Research Applications

Oxidation and Chemical Properties

Petroselainic acid, when oxidized with neutral potassium permanganate, primarily yields a mixture of structurally isomeric hydroxy-ketoacids. This reaction has been characterized, revealing products like 7-hydroxy-6-ketostearic acid and 6-hydroxy-7-ketostearic acid. These findings contribute to our understanding of the chemical properties and potential applications of petroselainic acid in organic synthesis and chemical industry (Farooq & Osman, 2010).

Sophorolipid Fermentation

Petroselainic acid has been used in the fermentation process for producing sophorolipids. In a study, petroselainic acid isolated from Coriandrum sativum was used as a substrate in sophorolipid fermentation. This led to the production of diacetylated sophorolipid lactone, a compound with potential for applications in bio-surfactants and pharmaceuticals due to its unique surface-active properties (Delbeke et al., 2016).

Biochemical and Antioxidant Effects

Petroselinum crispum, which contains petroselainic acid, has shown potential antioxidant and biochemical effects. It has been used to treat arterial hypertension, diabetes, and renal disease. Studies have highlighted its estrogenic and anti-inflammatory properties, suggesting its possible use in treating female infertility (Slighoua et al., 2020).

Biosynthesis in Plants

Research on the biosynthesis of petroselainic acid in Coriandrum sativum fruits identified key genes and enzymes involved in its production. This study aids in understanding the molecular foundation of petroselainic acid biosynthesis, which is crucial for genetic engineering and agricultural applications (Yang et al., 2020).

Anti-Biofilm and Anti-Virulence Properties

Petroselainic acid has demonstrated anti-biofilm and anti-virulence properties against Serratia marcescens, an environmental pathogen. This finding indicates potential applications of petroselainic acid in developing antipathogenic drugs for treating infections caused by this bacterium (Ramanathan et al., 2018).

Properties

CAS No.

4712-34-9

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

octadec-6-enoic acid

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20)

InChI Key

CNVZJPUDSLNTQU-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCC/C=C/CCCCC(=O)O

SMILES

CCCCCCCCCCCC=CCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCC=CCCCCC(=O)O

melting_point

29.8 °C

physical_description

Solid

Synonyms

petroselenic acid
petroselinic acid
petroselinic acid, (E)-isomer
petroselinic acid, (Z)-isomer
petroselinic acid, sodium salt, (Z)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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